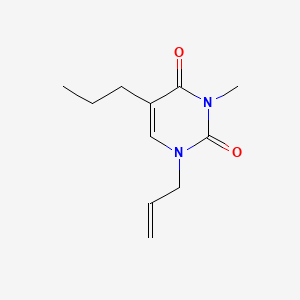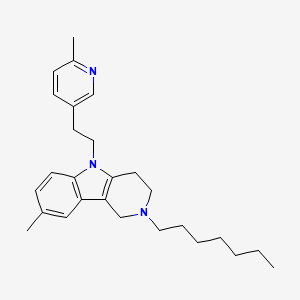
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves multiple steps. One common method includes the condensation of piperidin-4-one with arylamines, followed by Fischer rearrangement . The reaction conditions typically involve acid catalysis and heating. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyridine ring.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit the c-Met receptor, which plays a role in cell proliferation and survival . The binding of the compound to this receptor can lead to the inhibition of downstream signaling pathways, resulting in reduced cell growth and increased apoptosis .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 2-methyl-1,2,3,4-tetrahydro-β-carboline and 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- lies in its specific substituent pattern, which contributes to its distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
20771-49-7 |
|---|---|
Molecular Formula |
C27H37N3 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2-heptyl-8-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C27H37N3/c1-4-5-6-7-8-15-29-16-14-27-25(20-29)24-18-21(2)9-12-26(24)30(27)17-13-23-11-10-22(3)28-19-23/h9-12,18-19H,4-8,13-17,20H2,1-3H3 |
InChI Key |
MXPIBRZTUPEHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
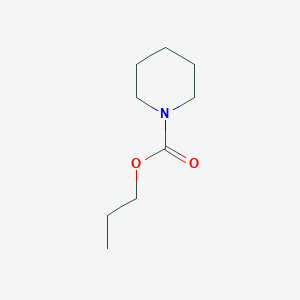


![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)
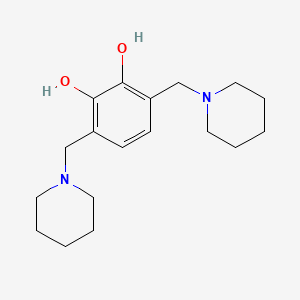
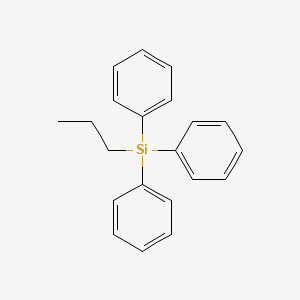
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
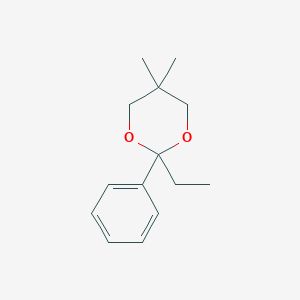

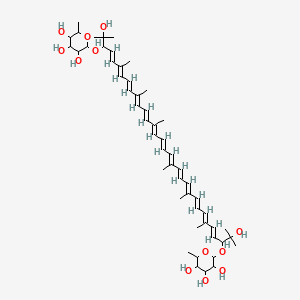
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
